1,2,3,4,5,6-Hexachlorocyclohexene
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Overview
Description
1,2,3,4,5,6-Hexachlorocyclohexene is a chlorinated hydrocarbon with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.
Preparation Methods
1,2,3,4,5,6-Hexachlorocyclohexene can be synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine gas to benzene in the presence of ultraviolet light or heat. The reaction proceeds through a series of radical intermediates, ultimately yielding this compound . Industrial production methods typically involve large-scale chlorination reactors where benzene is continuously exposed to chlorine gas under controlled conditions.
Chemical Reactions Analysis
1,2,3,4,5,6-Hexachlorocyclohexene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexachlorocyclohexanol.
Reduction Reactions: The compound can be reduced to form less chlorinated cyclohexenes or cyclohexanes.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of cyclohexenes.
Biology: Research has explored its effects on biological systems, particularly its potential as an insecticide.
Medicine: Studies have investigated its potential use in developing treatments for parasitic infections.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-Hexachlorocyclohexene exerts its effects involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis and death. It also inhibits certain enzymes involved in metabolic pathways, contributing to its toxicity .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexene is similar to other hexachlorocyclohexane isomers, such as:
Alpha-Hexachlorocyclohexane: Known for its anticonvulsant properties.
Beta-Hexachlorocyclohexane: Less toxic but more persistent in the environment.
Gamma-Hexachlorocyclohexane (Lindane): Widely used as an insecticide but banned in many countries due to its neurotoxicity.
Compared to these isomers, this compound is unique in its structure and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57722-16-4 |
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Molecular Formula |
C6H4Cl6 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |
InChI Key |
RTXWYBKYSKCFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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